alpha-D-Glucosyl Acarbose IMpurity
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Overview
Description
Alpha-D-Glucosyl Acarbose IMpurity is a homolog of Acarbose, a well-known alpha-glucosidase inhibitor used in the treatment of type 2 diabetes mellitus . This compound is structurally similar to Acarbose but contains an additional alpha-D-glucosyl group. It is primarily used in scientific research to study the effects and mechanisms of alpha-glucosidase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Glucosyl Acarbose IMpurity can be synthesized through enzymatic synthesis methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of glycosidic bonds between glucose and Acarbose . The reaction typically occurs under mild conditions, such as neutral pH and moderate temperatures, to ensure high yield and specificity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using strains derived from Actinoplanes species . These strains are genetically engineered to produce high yields of the compound. The fermentation process is followed by downstream processing, which includes purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucosyl Acarbose IMpurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Alpha-D-Glucosyl Acarbose IMpurity has a wide range of scientific research applications, including:
Mechanism of Action
Alpha-D-Glucosyl Acarbose IMpurity exerts its effects by inhibiting alpha-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound reduces the absorption of dietary carbohydrates, leading to lower postprandial blood glucose levels . The molecular targets of this compound include various alpha-glucosidases, such as glucoamylase, sucrase, maltase, and isomaltase .
Comparison with Similar Compounds
Similar Compounds
Acarbose: The parent compound, used in the treatment of type 2 diabetes mellitus.
Miglitol: Another alpha-glucosidase inhibitor used for glycemic control.
Voglibose: A similar compound used to delay glucose absorption.
Uniqueness
Alpha-D-Glucosyl Acarbose IMpurity is unique due to its additional alpha-D-glucosyl group, which enhances its inhibitory potency and specificity towards alpha-glucosidases .
Properties
Molecular Formula |
C31H53NO23 |
---|---|
Molecular Weight |
807.7 g/mol |
IUPAC Name |
5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)17(40)15(9)38)16(39)22(45)29(49-7)53-26-11(5-35)51-31(23(46)19(26)42)55-27-12(6-36)52-30(24(47)20(27)43)54-25-10(4-34)50-28(48)21(44)18(25)41/h2,7,9-48H,3-6H2,1H3 |
InChI Key |
SLGABGHEBCWPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
Origin of Product |
United States |
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